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Compound of Interest

Compound Name:
1-(Benzylamino)-2-methylpropan-

2-OL

Cat. No.: B1281687 Get Quote

X-ray Crystallography of Amino Alcohol Metal
Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

While a comprehensive crystallographic analysis of metal complexes involving the specific

ligand 1-(benzylamino)-2-methylpropan-2-ol is not publicly available in crystallographic

databases, this guide provides a comparative overview of structurally related amino alcohol-

metal complexes. By examining the crystal structures of complexes with similar ligands,

researchers can infer potential coordination modes, molecular geometries, and key structural

parameters that would be relevant for 1-(benzylamino)-2-methylpropan-2-ol.

This guide focuses on complexes of the parent ligand, 2-amino-2-methyl-1-propanol, and a

close N-substituted analogue, 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol. The

comparison highlights the influence of the N-substituent on the coordination chemistry of these

versatile ligands.

Comparative Crystallographic Data
The following tables summarize key crystallographic data for selected metal complexes of 2-

amino-2-methyl-1-propanol and its N-pyridinylmethyl derivative. These tables facilitate a direct

comparison of coordination numbers, geometries, and important bond lengths and angles.
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Table 1: Crystal Data and Structure Refinement for Selected Amino Alcohol Metal Complexes

Parameter
--INVALID-LINK--₂·MepH (1)
[1]

[Cu(NO₃)₂(C₁₀H₁₆N₂O)] (2)
[2]

Ligand
2-amino-2-methyl-1-propanol

(MepH)

2-methyl-2-[(pyridin-2-

ylmethyl)amino]propan-1-ol

Metal Ion Co(III) Cu(II)

Formula C₂₂H₅₅Cl₂Co₂N₅O₁₅ C₁₀H₁₆CuN₄O₇

Crystal System Triclinic Monoclinic

Space Group P-1 P2₁/n

a (Å) 10.175(2) 8.1234(2)

b (Å) 14.113(2) 15.4321(4)

c (Å) 18.782(5) 11.9876(3)

α (°) 90 90

β (°) 90 98.678(1)

γ (°) 90 90

V (Å³) 2700.8(1) 1484.54(7)

Z 4 4

R-factor 0.044 Not Reported

Table 2: Selected Bond Lengths (Å) and Angles (°) for Selected Amino Alcohol Metal

Complexes
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Parameter
--INVALID-LINK--₂·MepH (1)
[1]

[Cu(NO₃)₂(C₁₀H₁₆N₂O)] (2)
[2]

Metal-Oxygen Bond Lengths

Co1-O1 1.908(3) Cu1-O1 1.9608(14)

Co1-O2 1.913(3) Cu1-O(nitrate) 2.0861(15)

Co2-O3 1.905(3)
Cu1-O(nitrate, axial)

2.1259(16)

Co2-O4 1.918(3)

Metal-Nitrogen Bond Lengths

Co1-N1 1.965(4) Cu1-N1 (pyridyl) 2.0115(16)

Co1-N2 1.971(4) Cu1-N2 (amino) 2.0261(16)

Co2-N3 1.962(4)

Co2-N4 1.975(4)

Selected Bond Angles

O1-Co1-N1 84.8(1) O1-Cu1-N2 83.73(6)

O1-Co1-N2 92.5(1) N1-Cu1-N2 83.21(6)

N1-Co1-N2 94.3(2) O1-Cu1-N1 166.89(6)

O3-Co2-N3 84.5(1)

O3-Co2-N4 93.1(1)

N3-Co2-N4 94.7(2)

Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared complexes are

crucial for reproducibility and for designing new synthetic routes.

Synthesis of Co₂(Mep)₃(OAc)(MepH)₂·MepH (1)[1]
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A solution of 2-amino-2-methyl-1-propanol (0.5 mmol, 0.045 g) in absolute ethanol (5 mL) was

added to a solution of Co(ClO₄)₂·6H₂O (0.5 mmol, 0.183 g) and acetic acid (0.5 mmol, 0.030 g)

in absolute ethanol (10 mL). The resulting mixture was stirred for 30 minutes and then filtered.

The filtrate was left undisturbed at room temperature. After two weeks, pale blue block-like

crystals suitable for X-ray diffraction were obtained.

Synthesis of [Cu(NO₃)₂(C₁₀H₁₆N₂O)] (2)[2]
To a solution of 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol (1 mmol, 0.180 g) in

methanol (10 mL) was added a solution of Cu(NO₃)₂·3H₂O (1 mmol, 0.242 g) in methanol (10

mL). The mixture was stirred for 1 hour at room temperature. The resulting blue solution was

filtered and left for slow evaporation at room temperature. Blue crystals suitable for X-ray

analysis were formed after several days.

Visualization of Coordination and Experimental
Workflow
The following diagrams, generated using the DOT language, illustrate the coordination

environment of the metal ions in the compared complexes and a general workflow for their

synthesis and characterization.
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Coordination of Co(III) in Complex 1.
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Coordination of Cu(II) in Complex 2.
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General Experimental Workflow.
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The provided data allows for a meaningful comparison between the coordination behavior of

the parent amino alcohol ligand and its N-substituted derivative.

Coordination Mode: In the cobalt complex (1), the 2-amino-2-methyl-1-propanol ligand acts

as a bidentate N,O-donor, forming a five-membered chelate ring with the metal center.[1]

Similarly, the N-pyridinylmethyl substituted ligand in the copper complex (2) also coordinates

in a tridentate N,N,O fashion, utilizing the amino nitrogen, the hydroxyl oxygen, and the

pyridinyl nitrogen.[2] This suggests that 1-(benzylamino)-2-methylpropan-2-ol would likely

also act as a bidentate or potentially tridentate ligand, depending on the metal ion and

reaction conditions, with the benzyl group influencing the steric environment around the

metal center.

Coordination Geometry: The cobalt(III) ions in complex (1) exhibit a distorted octahedral

geometry, which is common for Co(III) complexes.[1] In contrast, the copper(II) ion in

complex (2) adopts a distorted square-pyramidal geometry.[2] This difference is

characteristic of the electronic preferences of the respective metal ions (d⁶ Co(III) vs. d⁹

Cu(II)). It is anticipated that complexes of 1-(benzylamino)-2-methylpropan-2-ol would also

display geometries typical for the chosen transition metal, with the bulky benzyl group

potentially leading to greater distortions from ideal geometries.

Bond Lengths: The Co-O and Co-N bond lengths in complex (1) fall within the expected

ranges for Co(III) amino alcohol complexes.[1] The Cu-O and Cu-N bond lengths in complex

(2) are also typical for Cu(II) complexes, showing the expected Jahn-Teller distortion with

elongated axial bonds.[2] For a hypothetical complex of 1-(benzylamino)-2-methylpropan-
2-ol, similar metal-ligand bond lengths would be expected, although steric hindrance from

the benzyl group might cause some elongation of these bonds.

Conclusion
Although direct crystallographic data for metal complexes of 1-(benzylamino)-2-
methylpropan-2-ol are not currently available, a comparative analysis of structurally related

amino alcohol complexes provides valuable insights into its potential coordination chemistry.

The data presented for cobalt and copper complexes of 2-amino-2-methyl-1-propanol and its

N-pyridinylmethyl derivative suggest that 1-(benzylamino)-2-methylpropan-2-ol will likely act

as a versatile N,O-bidentate or N,N,O-tridentate ligand, forming complexes with geometries

dictated by the electronic configuration of the metal ion. The presence of the bulky N-benzyl
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substituent is expected to play a significant role in influencing the steric environment and

potentially the stability and reactivity of the resulting metal complexes. This comparative guide

serves as a foundational resource for researchers designing and synthesizing new metal

complexes with this and similar amino alcohol ligands for applications in catalysis, materials

science, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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